1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a dihydropyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl ring, followed by its attachment to the dihydropyridine ring through an ether linkage.
Formation of the Carboxamide Group: This can be achieved through the reaction of the dihydropyridine derivative with an isocyanate or a similar reagent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used, such as halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The nitrophenyl group may participate in redox reactions, while the dihydropyridine ring may interact with biological receptors or enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
- 1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(methyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-[(3-nitrophenyl)methoxy]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups and their arrangement within the molecule. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15(2)17-8-10-18(11-9-17)23-21(26)20-7-4-12-24(22(20)27)30-14-16-5-3-6-19(13-16)25(28)29/h3-13,15H,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBXYPGYFTZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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